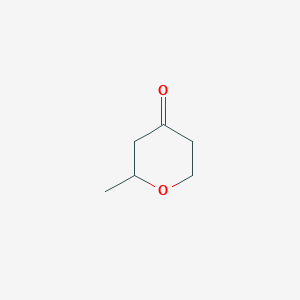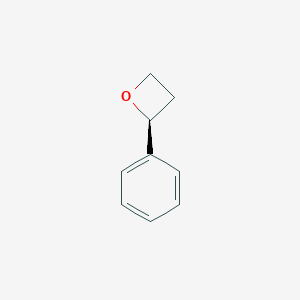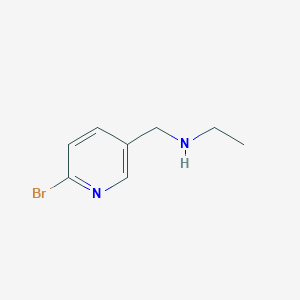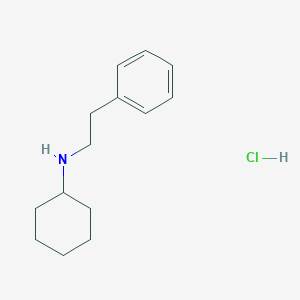
Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- is a complex organic compound with the molecular formula C19H12N2O2S and a molecular weight of 332.4 g/mol. This compound is characterized by the presence of a benzoic acid moiety linked to a phenothiazine ring system through an imine (ylideneamino) linkage. Phenothiazine derivatives are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
The synthesis of benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- typically involves the condensation of 4-aminobenzoic acid with 3H-phenothiazine-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the imine linkage. The reaction mixture is then subjected to reflux conditions to ensure complete condensation and formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the imine linkage can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring, allowing for the introduction of various substituents such as halogens, alkyl groups, or nitro groups. Common reagents for these reactions include halogens (chlorine, bromine), alkyl halides, and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines.
Applications De Recherche Scientifique
Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Phenothiazine derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique structural features and reactivity.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- involves its interaction with various molecular targets and pathways. The phenothiazine moiety can engage in π–π interactions with biological targets, while the benzoic acid group can form hydrogen bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects. The specific pathways involved depend on the particular application and target of interest.
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- can be compared with other phenothiazine derivatives, such as chlorpromazine, promethazine, and methylene blue. These compounds share a common phenothiazine core but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
Chlorpromazine: Used as an antipsychotic medication, it has a chlorine substituent on the phenothiazine ring.
Promethazine: An antihistamine with a dimethylaminopropyl group attached to the phenothiazine core.
Methylene Blue: A dye with a dimethylamino group on the phenothiazine ring, used in various diagnostic and therapeutic applications.
The uniqueness of benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- lies in its specific combination of a benzoic acid moiety and a phenothiazine ring, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
4-(phenothiazin-3-ylideneamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2S/c22-19(23)12-5-7-13(8-6-12)20-14-9-10-16-18(11-14)24-17-4-2-1-3-15(17)21-16/h1-11H,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIDBRNPCIWYFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=NC4=CC=C(C=C4)C(=O)O)C=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437781 |
Source


|
| Record name | Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140222-07-7 |
Source


|
| Record name | Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
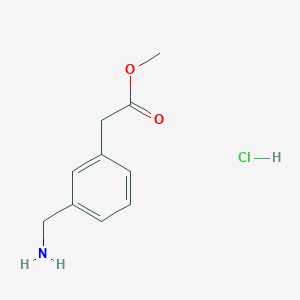
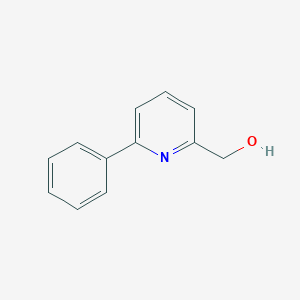
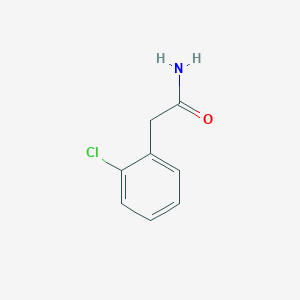

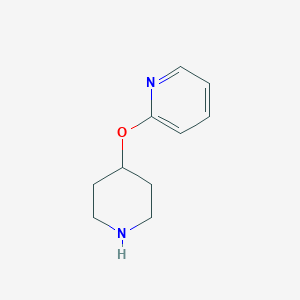
![1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B170218.png)
![3-[(2-Phenylethyl)amino]propanenitrile](/img/structure/B170220.png)

